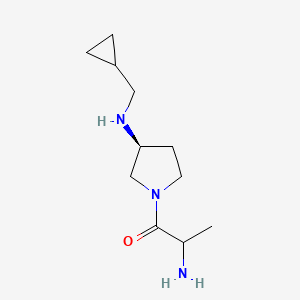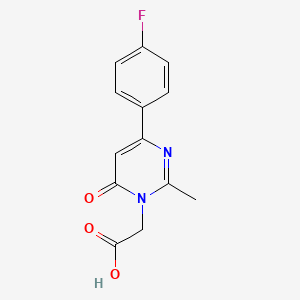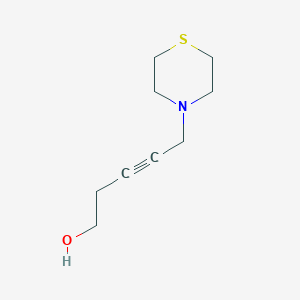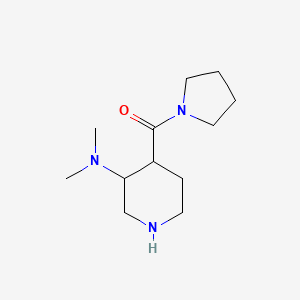
(3-(Dimethylamino)piperidin-4-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Dimethylamino)piperidin-4-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a piperidine ring and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s molecular formula is C10H18N2O, and it has a molecular weight of 182.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dimethylamino)piperidin-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of piperidine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the piperidine, followed by the addition of a pyrrolidine derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3-(Dimethylamino)piperidin-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3-(Dimethylamino)piperidin-4-yl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3-(Dimethylamino)piperidin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-piperidin-1-yl)-pyrrolidin-2-yl-methanone
- Piperidin-3-yl-pyrrolidin-1-yl-methanone hydrochloride
- Piperidin-2-yl-pyrrolidin-1-yl-methanone
Uniqueness
(3-(Dimethylamino)piperidin-4-yl)(pyrrolidin-1-yl)methanone is unique due to its specific combination of piperidine and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H23N3O |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
[3-(dimethylamino)piperidin-4-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C12H23N3O/c1-14(2)11-9-13-6-5-10(11)12(16)15-7-3-4-8-15/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
BMJMNEZCRSMWQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CNCCC1C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


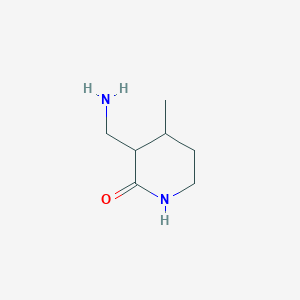
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11793086.png)
![6-(3,4-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11793091.png)
![5-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B11793100.png)
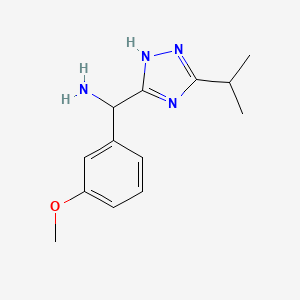
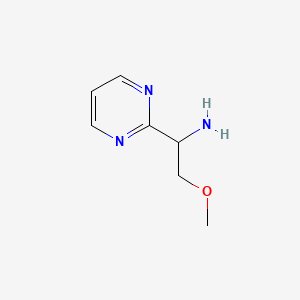

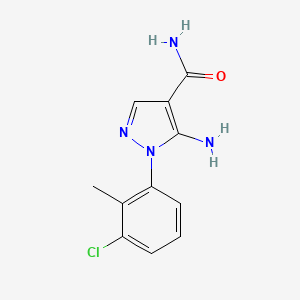
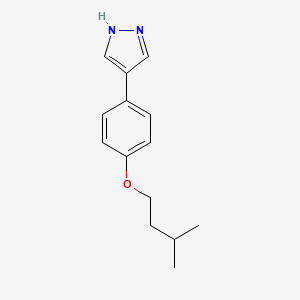
![1-Bromo-8-chloro-3-(tetrahydro-2H-pyran-4-YL)imidazo[1,5-A]pyrazine](/img/structure/B11793158.png)
